Turosteride

Description

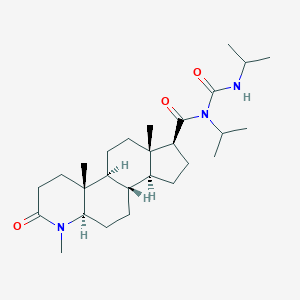

a 5alpha-reductase inhibitor; structure given in first source; RN given refers to the (5alpha,17beta)-isome

Structure

3D Structure

Properties

CAS No. |

137099-09-3 |

|---|---|

Molecular Formula |

C27H45N3O3 |

Molecular Weight |

459.7 g/mol |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1 |

InChI Key |

WMPQMBUXZHMEFZ-YJPJVVPASA-N |

Isomeric SMILES |

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C |

Canonical SMILES |

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |

Synonyms |

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea FCE 26073 FCE-26073 turosteride |

Origin of Product |

United States |

Foundational & Exploratory

Turosteride's Interaction with Androgen Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of turosteride's binding affinity to androgen receptors (AR). This compound, a selective inhibitor of 5α-reductase, primarily exerts its therapeutic effects by modulating androgen metabolism rather than by direct receptor interaction. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the biochemical pathways involved.

Executive Summary

This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Its mechanism of action in androgen-dependent conditions, such as benign prostatic hyperplasia, is primarily attributed to the reduction of intraprostatic DHT levels.[1] Crucially, extensive research has demonstrated that this compound exhibits a negligible binding affinity for the androgen receptor itself.[1][4][5] This high degree of selectivity minimizes the potential for off-target effects that could arise from direct androgen receptor agonism or antagonism.[5]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the androgen receptor has been quantified in competitive binding assays. The data clearly indicates a very low affinity, reinforcing its classification as a selective 5α-reductase inhibitor.

| Compound | Target | Parameter | Value | Relative Binding Affinity (RBA) vs. DHT |

| This compound | Rat Prostate Androgen Receptor | IC50 | 84 µM | 0.004% |

| This compound | Human Prostatic 5α-reductase | IC50 | 55 nM | Not Applicable |

| This compound | Rat Prostatic 5α-reductase | IC50 | 53 nM | Not Applicable |

Table 1: this compound Binding and Inhibitory Concentrations. The IC50 value for the androgen receptor is significantly higher than for its primary target, 5α-reductase, indicating a much lower binding affinity for the receptor. The Relative Binding Affinity (RBA) further illustrates this weak interaction compared to the natural ligand, DHT.[1][2][4]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

While the specific protocol used for the initial this compound binding assays is not publicly detailed, a representative methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor is outlined below. This protocol is based on established principles of receptor binding assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

-

Receptor Source: Cytosolic fraction from rat ventral prostate tissue, known to be rich in androgen receptors.

-

Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic, high-affinity androgen.

-

Reference Compound: Dihydrotestosterone (DHT) for establishing a standard competition curve.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Preparation of Prostate Cytosol: Rat ventral prostates are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

-

Saturation Binding (for receptor characterization): To determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand, increasing concentrations of [³H]-R1881 are incubated with the cytosol. Non-specific binding is determined in the presence of a high concentration of unlabeled DHT.

-

Competitive Binding Assay:

-

A fixed concentration of [³H]-R1881 is incubated with the prostate cytosol.

-

Increasing concentrations of unlabeled this compound (or DHT for the standard curve) are added to compete for binding to the androgen receptor.

-

The reaction is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Figure 1: Workflow for Androgen Receptor Competitive Binding Assay.

Signaling Pathway Context

This compound's primary impact on androgen signaling is indirect. By inhibiting 5α-reductase, it reduces the cellular concentration of DHT, the most potent natural ligand for the androgen receptor. This leads to a decrease in the activation of the androgen receptor and the subsequent transcription of androgen-responsive genes.

Figure 2: this compound's Indirect Effect on Androgen Signaling.

Conclusion

The available data conclusively demonstrates that this compound is a highly selective inhibitor of 5α-reductase with a very low binding affinity for the androgen receptor. Its therapeutic efficacy is derived from its ability to reduce the production of DHT, thereby attenuating androgen receptor signaling, rather than through direct receptor modulation. This high selectivity is a key feature of its pharmacological profile.

References

- 1. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 137099-09-3 | Benchchem [benchchem.com]

Turosteride's Impact on Intraprostatic Dihydrotestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turosteride (FCE 26073) is a potent and selective inhibitor of the type II 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more biologically active androgen, dihydrotestosterone (DHT). Elevated intraprostatic DHT levels are a key factor in the pathophysiology of benign prostatic hyperplasia (BPH) and are implicated in the progression of certain prostate cancers. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on intraprostatic DHT levels. While this compound was investigated for the treatment of BPH, it was never marketed.[1] The data presented herein is primarily derived from key preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of 5-Alpha-Reductase

This compound exerts its pharmacological effect by selectively inhibiting the 5-alpha-reductase enzyme, particularly the type II isozyme which is predominantly found in the prostate gland.[1] This inhibition blocks the conversion of testosterone to DHT within the prostate tissue, thereby reducing the local concentrations of this potent androgen.

Signaling Pathway

The following diagram illustrates the 5-alpha-reductase signaling pathway and the point of intervention for this compound.

Quantitative Data on Intraprostatic DHT Reduction (Preclinical)

The primary preclinical data on this compound's effect on intraprostatic DHT levels comes from a study in adult male rats.[1] The following table summarizes the dose-dependent effects of orally administered this compound over a 20-day period.

| This compound Dose (mg/kg/day) | Reduction in Intraprostatic DHT (%) | Reduction in Ventral Prostate Weight (%) | Change in Intraprostatic Testosterone |

| 3 | 61% | 10% | No significant change |

| 10 | 74% | 33% | No significant change |

| 30 | 78% | 42% | No significant change |

Data sourced from di Salle E, et al. J Steroid Biochem Mol Biol. 1993.[1]

Experimental Protocols

In Vivo Animal Study Protocol (Rat Model)

This protocol is based on the methodology described by di Salle et al. (1993).[1]

Objective: To determine the effect of this compound on intraprostatic DHT levels in a rat model.

Experimental Workflow Diagram:

Materials and Methods:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment groups (e.g., 3, 10, and 30 mg/kg/day).

-

-

Drug Administration: this compound administered orally via gavage once daily for 20 consecutive days.[1]

-

Sample Collection: At the end of the treatment period, animals are euthanized. The ventral prostate is immediately excised, trimmed of any adhering tissue, and weighed. Prostatic tissue is then snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

Tissue Processing: Frozen prostate tissue is homogenized in a suitable buffer.

Intraprostatic Dihydrotestosterone Measurement

While the specific assay used in the original this compound study was likely a radioimmunoassay (RIA), modern standards favor more specific and sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of LC-MS/MS for Steroid Quantification:

This method involves the chromatographic separation of steroids from the tissue extract followed by their detection and quantification based on their mass-to-charge ratio.

Protocol Outline:

-

Steroid Extraction:

-

Prostate tissue homogenates are subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroid fraction.

-

Internal standards (deuterated analogs of DHT and testosterone) are added to the samples prior to extraction to correct for procedural losses.

-

-

Chromatographic Separation:

-

The extracted steroid sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The different steroids are separated on a C18 column based on their polarity.

-

-

Mass Spectrometric Detection:

-

The separated steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and enter the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of DHT and testosterone, ensuring high selectivity and sensitivity.

-

-

Quantification:

-

The concentration of DHT and testosterone in the sample is determined by comparing the peak area ratios of the endogenous steroids to their respective internal standards against a standard curve.

-

Discussion and Conclusion

Preclinical data from rat models demonstrate that this compound is a potent inhibitor of 5-alpha-reductase, leading to a significant and dose-dependent reduction in intraprostatic DHT levels.[1] This reduction in the key androgenic hormone within the prostate is accompanied by a corresponding decrease in prostate weight, a primary endpoint for assessing the efficacy of treatments for BPH.[1]

An interesting finding from the preclinical studies is that the this compound-induced decrease in intraprostatic DHT was not associated with a significant increase in intraprostatic testosterone levels.[1] This contrasts with some other 5-alpha-reductase inhibitors and may suggest a unique pharmacological profile for this compound.

The lack of human clinical trial data for this compound limits the direct translation of these preclinical findings to clinical efficacy and safety in humans. However, the data presented in this guide provides a valuable foundation for researchers and drug development professionals interested in the pharmacology of 5-alpha-reductase inhibitors and the development of novel therapies for androgen-dependent conditions. The detailed protocols offer a framework for designing and conducting similar preclinical evaluations of new chemical entities targeting the 5-alpha-reductase pathway.

References

An In-depth Technical Guide to the 5α-Reductase Isoform Selectivity of Turosteride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Turosteride's selectivity for the isoforms of 5α-reductase (5AR), the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Understanding this selectivity is critical for evaluating its therapeutic potential and mechanism of action in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).

Introduction to 5α-Reductase and its Isoforms

The 5α-reductase enzyme family plays a pivotal role in androgen and estrogen metabolism.[1] It catalyzes the irreversible conversion of testosterone to DHT, which is the primary androgen responsible for the initial development and subsequent growth of the prostate gland.[2][3] Three distinct isozymes of 5α-reductase have been identified:

-

5α-Reductase Type 1 (5AR1): Encoded by the SRD5A1 gene, this isoform is predominantly found in non-genital skin, scalp, sebaceous glands, and the liver.[2][4]

-

5α-Reductase Type 2 (5AR2): Encoded by the SRD5A2 gene, 5AR2 is the principal isoform in prostatic tissue, seminal vesicles, and genital skin.[2][3] Its critical role in prostate development makes it a key target for therapeutic intervention in BPH.[5]

-

5α-Reductase Type 3 (5AR3): A third isoform, encoded by the SRD5A3 gene, has also been identified, and some inhibitors like dutasteride and finasteride have been shown to inhibit it in vitro.[5]

The differential expression and function of these isoforms necessitate the development of selective inhibitors to target specific tissues and pathways, thereby maximizing therapeutic efficacy while minimizing potential side effects. This compound is a steroidal 4-azasteroid compound developed as a selective inhibitor of 5α-reductase.[5][6]

Quantitative Analysis of this compound's Isoform Selectivity

This compound demonstrates a clear selective inhibition profile, favoring the 5AR2 isoform over 5AR1. This selectivity is comparable to that of Finasteride, another well-characterized 5AR2-selective inhibitor. In contrast, Dutasteride is a dual inhibitor, potently targeting both 5AR1 and 5AR2.[3][5]

The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex, with lower values indicating higher binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

A comparative summary of the inhibitory activity for this compound and other common 5AR inhibitors is presented below.

Table 1: Comparative Inhibitory Activity of 5α-Reductase Inhibitors

| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 | Selectivity (Ki Ratio 5AR1/5AR2) |

|---|---|---|---|---|

| This compound | 5AR1 | 330 nM[7] | - | ~15.2-fold for 5AR2[6] |

| 5AR2 | 21.7 nM[7] | - | ||

| Human Prostatic 5AR | - | 53 - 55 nM[8][9] | ||

| Finasteride | 5AR1 | 108 nM[7] | 360 nM[3][5] | ~14.8-fold for 5AR2 |

| 5AR2 | 7.3 nM[7] | 69 nM[3][5] | ||

| Dutasteride | 5AR1 | - | 7 nM[5] | Dual Inhibitor |

| | 5AR2 | - | 6 nM[5] | |

Data compiled from multiple sources. Note that Ki and IC50 values can vary based on experimental conditions.

The data clearly indicates that this compound is a selective inhibitor of the 5AR type 2 isoform, with approximately 15-fold greater potency against 5AR2 compared to 5AR1.[6][7] Studies have shown this compound acts as a competitive inhibitor versus the testosterone substrate.[7]

Androgen Signaling Pathway and this compound's Point of Intervention

This compound exerts its effect by intervening in the androgen signaling pathway. In target tissues like the prostate, testosterone is locally converted to the more potent DHT by 5AR2. DHT then binds to the androgen receptor (AR), leading to the transcription of genes that regulate cell growth and proliferation. By selectively inhibiting 5AR2, this compound significantly reduces intraprostatic DHT levels, thereby mitigating androgenic stimulation of the prostate.[9]

Experimental Protocols for Determining 5AR Isoform Selectivity

The determination of this compound's selectivity involves robust in vitro assays using recombinant enzymes. The following protocol outlines a standard methodology based on published research.[7][10]

4.1 Objective

To determine the inhibitory potency (Ki or IC50) of this compound against human 5α-reductase type 1 and type 2 isoforms.

4.2 Materials

-

Enzyme Source: Recombinant human 5AR1 and 5AR2 proteins, independently expressed using a system such as the baculovirus-directed insect cell expression system.[7] The enzymes can be used as partially purified microsomal fractions.

-

Substrate: Testosterone.

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: pH-optimized buffer for each isoform (e.g., pH 7.0 for 5AR1, pH 5.5 for 5AR2).[7]

-

Detection System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification of DHT.[10]

4.3 Experimental Workflow

The workflow involves enzyme expression, the inhibition assay, and subsequent data analysis to calculate inhibitory constants.

4.4 Detailed Procedure

-

Enzyme Preparation: Human 5AR1 and 5AR2 are expressed in a suitable host system. Microsomal fractions containing the membrane-bound enzymes are isolated and protein concentration is determined.

-

Assay Reaction: For each isoform, the microsomal preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in the appropriate pH buffer.

-

Reaction Initiation: The enzymatic reaction is started by the addition of the substrate (testosterone) and the essential cofactor (NADPH).

-

Incubation: The reaction mixtures are incubated at 37°C. The incubation time is chosen to ensure the reaction proceeds within the linear range.

-

Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate), which also serves to extract the steroidal products. An internal standard may be added for accurate quantification.

-

Quantification: The solvent is evaporated, and the residue is reconstituted. The amount of DHT produced is quantified using a validated LC-MS/MS method, which offers high sensitivity and specificity.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve. For determining the Ki and the mechanism of inhibition (e.g., competitive), assays are repeated at multiple substrate concentrations to generate Lineweaver-Burk or Michaelis-Menten plots.[7][11]

Conclusion

The available quantitative data unequivocally establishes this compound as a potent and selective inhibitor of the 5α-reductase type 2 isoform, with a selectivity ratio of approximately 15:1 over the type 1 isoform. This profile is attributed to its action as a competitive inhibitor of testosterone binding. The experimental methodologies required to characterize this selectivity rely on robust in vitro assays using recombinant human enzymes and sensitive analytical techniques like LC-MS/MS. For researchers and drug developers, this high degree of selectivity for the primary prostatic 5AR isoform underscores this compound's targeted mechanism of action for the treatment of BPH and other androgen-dependent conditions.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. Phytochemicals With Anti 5-alpha-reductase Activity: A Prospective For Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuaj.ca [cuaj.ca]

- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetic parameters and mechanisms of inhibition of rat type 1 and 2 steroid 5alpha-reductases: determinants for different in vivo activities of GI198745 and finasteride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Turosteride's Impact on Systemic Testosterone Concentrations: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turosteride (FCE 26073) is a potent and selective inhibitor of the type II isoform of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This technical guide provides an in-depth review of the preclinical data available on this compound's impact on systemic and intraprostatic androgen concentrations. While this compound was investigated for the treatment of benign prostatic hyperplasia (BPH), it was never marketed, and as a result, there is a notable absence of publicly available human clinical trial data on its effects on systemic testosterone.[2] This document, therefore, focuses on the robust preclinical evidence derived from in-vitro and in-vivo animal studies to elucidate its mechanism of action and pharmacodynamic effects on testosterone and its metabolites. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and androgen-related pharmacology.

Mechanism of Action

This compound is a 4-azasteroid that functions as a selective inhibitor of 5α-reductase type II.[1] The type II isoform of this enzyme is predominantly found in androgen-sensitive tissues such as the prostate gland, seminal vesicles, and hair follicles.[1] this compound's mechanism involves binding to the 5α-reductase enzyme and inhibiting the conversion of testosterone to DHT. This selective inhibition is crucial as it aims to reduce the local androgenic effects of DHT in target tissues while potentially preserving systemic testosterone levels.[1] Preclinical studies have demonstrated that this compound exhibits a biochemical profile similar to finasteride in its selectivity for the type II isoform of 5α-reductase.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound's inhibition of the testosterone to DHT conversion pathway.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized through in-vitro enzyme inhibition assays and in-vivo studies in rats. These studies have provided quantitative data on its potency and its effects on androgen concentrations in both the prostate and systemically.

In-Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of both human and rat prostatic 5α-reductase. The half-maximal inhibitory concentrations (IC50) from these studies are summarized in the table below.

| Species | Enzyme Source | IC50 (nM) | Reference |

| Human | Prostatic 5α-reductase | 55 | [1] |

| Rat | Prostatic 5α-reductase | 53 | [1] |

| Dog | Prostatic 5α-reductase | 2200 | [1] |

Table 1: In-Vitro Inhibitory Potency of this compound on 5α-Reductase

In-Vivo Studies in Rats

Oral administration of this compound to adult male rats has demonstrated a dose-dependent effect on intraprostatic DHT levels, with a less pronounced impact on systemic testosterone concentrations.

| This compound Dose (mg/kg/day) | Duration of Treatment | Change in Intraprostatic DHT | Change in Intraprostatic Testosterone | Change in Serum DHT | Change in Serum Testosterone | Reference |

| 3 | 20 days | 61% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |

| 10 | 20 days | 74% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |

| 30 | 20 days | 78% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |

| 50 | 9 weeks | Not Reported | Not Reported | Not Reported | No decrease | [4] |

| 200 | 9 weeks | Not Reported | Not Reported | Not Reported | No decrease | [4] |

Table 2: Effects of Oral this compound Administration on Androgen Concentrations in Adult Male Rats

Notably, a key finding from these preclinical studies is that the reduction in intraprostatic DHT by this compound was not accompanied by a secondary increase in intraprostatic testosterone content, a feature that distinguishes it from some other 5α-reductase inhibitors.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that form the basis of our understanding of this compound's effects.

In-Vitro 5α-Reductase Inhibition Assay

The inhibitory potency of this compound on 5α-reductase was determined using homogenates of prostate tissue from humans, rats, and dogs.

Caption: Experimental workflow for the in-vitro 5α-reductase inhibition assay.

The experimental protocol involved the following steps:

-

Tissue Preparation: Prostate tissues were homogenized in a buffer solution.

-

Incubation: The homogenates were incubated with radiolabeled testosterone ([1,2-³H]testosterone) as a substrate and NADPH as a cofactor.

-

Inhibitor Addition: Various concentrations of this compound were added to the incubation mixture to determine its inhibitory effect.

-

Steroid Extraction: After incubation, the steroids were extracted from the mixture.

-

Chromatography: The extracted steroids were separated using thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled testosterone and its metabolites (including DHT) were quantified.

-

IC50 Determination: The concentration of this compound that caused a 50% inhibition of testosterone conversion to DHT was calculated as the IC50 value.

In-Vivo Study in Adult Male Rats

The endocrine effects of this compound were evaluated in adult male rats to understand its impact on androgen levels in a living organism.

Caption: Experimental workflow for the in-vivo study of this compound in adult male rats.

The experimental protocol involved the following steps:

-

Animal Model: Adult male rats were used for the study.

-

Grouping and Dosing: The rats were divided into a control group and several treatment groups, which received daily oral doses of this compound (3, 10, and 30 mg/kg) for 20 consecutive days.

-

Sample Collection: At the end of the treatment period, the animals were sacrificed. Blood samples were collected for serum analysis, and the ventral prostates were excised.

-

Hormone Analysis: The concentrations of testosterone and DHT in the serum and within the prostate tissue were determined using radioimmunoassay (RIA).

-

Data Analysis: The hormone levels in the this compound-treated groups were compared to those of the control group to determine the effects of the drug.

Selectivity Profile

This compound has demonstrated a high degree of selectivity for the 5α-reductase enzyme. Studies have shown no noteworthy binding affinity for androgen, estrogen, progesterone, glucocorticoid, or mineralocorticoid receptors.[1] Furthermore, it does not significantly inhibit other enzymes involved in steroidogenesis, such as C20,22-desmolase, aromatase, or 3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) at physiologically relevant concentrations.[1] This high selectivity minimizes the potential for off-target effects on other hormonal pathways.[1]

Conclusion and Future Directions

The available preclinical data provides a clear picture of this compound as a potent and selective inhibitor of 5α-reductase type II. In-vivo studies in rats have consistently shown that this compound effectively reduces intraprostatic DHT concentrations without causing a significant alteration in systemic testosterone levels. A unique characteristic observed in these preclinical models is the absence of a compensatory rise in intraprostatic testosterone, which may offer a therapeutic advantage.

However, it is crucial to reiterate the significant gap in the literature concerning the effects of this compound in humans. Without clinical trial data, the impact of this compound on systemic testosterone concentrations in a clinical setting remains unknown. Future research, should it be undertaken, would need to focus on well-designed clinical trials to elucidate the pharmacokinetics and pharmacodynamics of this compound in human subjects to ascertain its potential therapeutic utility and its precise effects on the human endocrine system. For now, this guide serves as a comprehensive summary of the foundational preclinical research on this compound.

References

- 1. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Experiments with Turosteride on LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turosteride is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). In androgen-sensitive prostate cancer cell lines like LNCaP, the androgen receptor (AR) signaling pathway plays a crucial role in cell proliferation and survival. By reducing DHT levels, this compound is hypothesized to inhibit AR signaling, leading to decreased cancer cell growth. These application notes provide detailed protocols for investigating the effects of this compound on LNCaP cells, including its impact on cell viability, apoptosis, and the AR signaling pathway. While direct experimental data for this compound on LNCaP cells is limited, the following protocols are based on established methodologies for similar 5α-reductase inhibitors such as Dutasteride and Finasteride.

Data Presentation

The following tables present hypothetical yet representative quantitative data that could be obtained from the described experiments. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 85.3 ± 4.1 | |

| 5 | 62.1 ± 3.5 | ~10 |

| 10 | 48.7 ± 2.9 | |

| 25 | 30.5 ± 2.2 | |

| 50 | 15.8 ± 1.7 |

Table 2: Effect of this compound on Apoptosis in LNCaP Cells (Annexin V-FITC Assay)

| This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 10 | 18.9 ± 2.3 |

| 25 | 35.4 ± 3.1 |

| 50 | 58.1 ± 4.5 |

Table 3: Effect of this compound on Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) Expression (Western Blot Quantification)

| This compound Concentration (µM) | Relative AR Protein Expression (Normalized to Control) | Relative PSA Protein Expression (Normalized to Control) |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 10 | 0.65 | 0.42 |

| 25 | 0.38 | 0.18 |

| 50 | 0.15 | 0.05 |

Experimental Protocols

LNCaP Cell Culture

Materials:

-

LNCaP human prostate cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a suitable density.

Cell Viability (MTT) Assay

Materials:

-

LNCaP cells

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[1]

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.[2]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V-FITC) Assay

Materials:

-

LNCaP cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed LNCaP cells in 6-well plates and treat with this compound as described for the viability assay.

-

After the incubation period, harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for AR and PSA Expression

Materials:

-

LNCaP cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Treat LNCaP cells with this compound in 6-well plates.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Visualizations

References

Application Note: Quantification of Turosteride in Human Plasma via HPLC-UV

An HPLC method for the quantification of Turosteride in human plasma is a critical tool for pharmacokinetic studies and clinical trials. This document provides a detailed application note and protocol based on established methodologies for researchers, scientists, and drug development professionals.

Introduction this compound is a 5α-reductase inhibitor. To support clinical development and pharmacokinetic studies, a sensitive and specific high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma has been developed and validated.[1] The method involves a multi-step extraction procedure to ensure high purity of the analyte before chromatographic analysis, delivering reliable and reproducible results.

Principle The method employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate this compound from the complex plasma matrix.[1] Following extraction, the analyte is separated from endogenous interferences on a reversed-phase C18 (ODS) column using an isocratic mobile phase.[1] Quantification is achieved by monitoring the UV absorbance of the eluate at 210 nm.[1] The method has been validated for linearity, precision, accuracy, and sensitivity.[1]

Experimental Protocols

1. Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile to achieve the target concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.

-

Calibration Standards: Spike blank, drug-free human plasma with known amounts of the working standard solutions to create a set of calibration standards. The typical concentration range for this compound is 5-1000 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards to evaluate the method's precision and accuracy.

2. Sample Preparation Protocol The sample preparation involves a sequential three-step purification process to remove interfering substances from the plasma.[1]

-

Initial Liquid-Liquid Extraction (LLE):

-

Pipette 1 mL of human plasma (calibration standard, QC, or unknown sample) into a clean glass tube.

-

Add a suitable internal standard (if available).

-

Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (diethyl ether) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE):

-

Reconstitute the residue from the LLE step in a small volume of an appropriate solvent.

-

Condition a CN (cyanopropyl) SPE cartridge by washing it sequentially with methanol and water.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-eluting solvent to remove polar interferences.

-

Elute the this compound from the cartridge using an appropriate elution solvent.

-

Collect the eluate and evaporate to dryness under nitrogen.

-

-

Secondary Liquid-Liquid Partition:

-

Reconstitute the residue from the SPE step.

-

Perform a liquid-liquid partition between n-hexane and acetonitrile to further purify the sample.[1]

-

Collect the acetonitrile layer containing this compound.

-

Evaporate the acetonitrile solution to dryness under a stream of nitrogen.

-

-

Final Reconstitution:

-

Dissolve the final, dry residue in a known volume of the HPLC mobile phase.[1]

-

Vortex briefly to ensure complete dissolution.

-

The sample is now ready for injection into the HPLC system.

-

Caption: Step-by-step workflow for the extraction of this compound from human plasma.

3. HPLC Analysis Protocol The following table outlines the chromatographic conditions for the analysis of this compound.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Reversed-phase ODS (C18), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Water-Acetonitrile-Methanol mixture (Isocratic)[1] |

| Flow Rate | 1.0 mL/min (Typical) |

| Injection Volume | 20 µL (Typical) |

| Column Temperature | Ambient or controlled at 25°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 210 nm[1] |

| Run Time | ~10 minutes (Adjust as needed for elution) |

Data and Performance Characteristics

The method demonstrates excellent performance for the quantification of this compound in human plasma.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Limit of Quantitation (LOQ) | 5 ng/mL[1] |

| Intra-day Precision (CV%) | 0.81% - 13.25%[1] |

| Inter-day Precision (CV%) | < 10.7%[1] |

| Inter-day Accuracy (%) | 97.66% - 98.38%[1] |

Table 3: Precision and Accuracy Data

| Concentration (ng/mL) | Intra-day Precision (%CV)[1] | Inter-day Precision (%CV)[1] | Inter-day Accuracy (%)[1] |

|---|---|---|---|

| Low QC | 13.25 | < 10.7 | 98.38 |

| Mid QC | 0.81 | < 10.7 | 97.66 |

| High QC | (Not Specified) | < 10.7 | (Not Specified) |

Note: The specific concentrations for QC samples were not detailed in the source material but were categorized as low, mid, and high range.[1]

Caption: High-level overview of the analytical workflow for this compound quantification.

Conclusion This HPLC-UV method provides a sensitive, specific, and reliable approach for quantifying this compound in human plasma. The comprehensive sample preparation procedure ensures minimal matrix interference, and the validation data confirms that the method is suitable for supporting pharmacokinetic and clinical studies.[1]

References

Application Notes and Protocols for the Development of a Stable Oral Formulation of Turosteride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a stable oral dosage form of Turosteride. The protocols and notes are compiled based on established pharmaceutical development practices and available data on this compound and structurally related 4-azasteroid compounds.

Introduction to this compound

This compound is a synthetic 4-azasteroid and a selective inhibitor of the enzyme 5α-reductase type II.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][3] By inhibiting this conversion, this compound effectively reduces DHT levels, which is implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2] this compound was investigated for oral administration in the treatment of BPH.[2][3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective and stable oral formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | PubChem CID: 65986 |

| Molecular Formula | C₂₇H₄₅N₃O₃ | [1] |

| Molecular Weight | 459.7 g/mol | [1] |

| Appearance | Assumed to be a crystalline solid, similar to other 4-azasteroids like Finasteride which is a white crystalline powder. | [4] |

| Solubility | Practically insoluble in water. Freely soluble in chloroform and lower alcohol solvents (inferred from Finasteride data). | [4] |

| Melting Point | Near 250°C (inferred from Finasteride data). | [4] |

Proposed Formulation Strategy

Given this compound's poor aqueous solubility, a formulation strategy aimed at enhancing its dissolution rate is recommended. A conventional immediate-release tablet manufactured by direct compression or wet granulation is a suitable starting point. The selection of excipients will be critical to ensure compatibility and stability. Based on the marketed formulation of Finasteride, a similar 4-azasteroid, a potential starting formulation for a this compound tablet is outlined in Table 2.[4][5]

Table 2: Proposed Starting Formulation for this compound Immediate-Release Tablets

| Component | Function | Proposed Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient (API) | 1-10 |

| Lactose Monohydrate | Diluent/Filler | 60-80 |

| Microcrystalline Cellulose | Diluent/Binder/Disintegrant | 10-20 |

| Croscarmellose Sodium | Superdisintegrant | 1-5 |

| Sodium Lauryl Sulfate | Wetting Agent/Solubilizer | 0.5-2 |

| Magnesium Stearate | Lubricant | 0.5-1 |

| Opadry® (or similar) | Film Coating | 2-4 |

Experimental Protocols

The following section details the experimental protocols necessary to develop and validate a stable oral formulation of this compound.

Experimental Workflow

The overall workflow for developing a stable this compound formulation is depicted in the following diagram.

Protocol 1: Forced Degradation Studies

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v). Also, prepare solid samples of this compound powder.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH to the this compound solution and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a developed stability-indicating HPLC method (see below for a starting method).

-

For solid samples, dissolve in a suitable solvent before analysis.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and quantify any major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Table 3: Expected Outcomes of Forced Degradation Studies

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | Moderate to High | Hydrolysis of the urea and amide functionalities. |

| Base Hydrolysis | High | Hydrolysis of the urea and amide functionalities. |

| Oxidation | Moderate | Oxidation of the steroid backbone. |

| Thermal | Low to Moderate | Isomerization or other heat-induced rearrangements. |

| Photolytic | Low to Moderate | Photochemical reactions of the chromophores. |

Protocol 2: Excipient Compatibility Studies

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients to select appropriate components for the final formulation.

Methodology:

-

Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each selected excipient (from Table 2) in a 1:1 ratio by weight. Also, prepare a sample of pure this compound as a control.

-

Storage Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH) for a predefined period (e.g., 4 weeks).

-

Sample Analysis:

-

At initial, 2-week, and 4-week time points, analyze the samples for:

-

Physical Appearance: Observe for any changes in color, caking, or liquefaction.

-

Chemical Purity: Analyze by the developed stability-indicating HPLC method to quantify this compound and detect any new degradation products.

-

-

-

Data Evaluation:

-

Compare the purity of this compound in the binary mixtures with the control sample.

-

An increase in the degradation of this compound or the appearance of new degradation peaks in the presence of an excipient indicates potential incompatibility.

-

Protocol 3: Dissolution Testing

Objective: To evaluate the in vitro release profile of this compound from the formulated tablets.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid). The addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions due to the poor solubility of this compound.

-

Test Conditions:

-

Paddle Speed: 50 rpm.

-

Temperature: 37 ± 0.5°C.

-

-

Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh dissolution medium.

-

Sample Analysis: Filter the samples and analyze for this compound concentration using the validated HPLC method or a validated UV-Vis spectrophotometric method.

-

Data Evaluation:

-

Calculate the cumulative percentage of this compound dissolved at each time point.

-

Plot the dissolution profile (cumulative % drug released vs. time).

-

The goal for an immediate-release formulation is typically >80% drug release within 30-45 minutes.

-

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of 5α-reductase type II. This enzyme is crucial in the androgen signaling pathway for the conversion of testosterone to dihydrotestosterone (DHT).

Disclaimer: The information provided in these application notes and protocols is intended for guidance and research purposes only. The specific experimental conditions may require optimization based on the observed results. All work should be conducted in accordance with relevant regulatory guidelines and safety procedures.

References

- 1. This compound | 137099-09-3 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Measuring Turosteride Inhibition of Testosterone to Dihydrotestosterone (DHT) Conversion In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Turosteride is a selective inhibitor of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, 5-alpha-dihydrotestosterone (DHT).[1] This conversion is a key step in the androgen signaling pathway and has been implicated in the pathophysiology of various androgen-dependent conditions. The following application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound on this enzymatic conversion.

Two primary methods are detailed: a biochemical assay using rat liver microsomes as a source of 5-alpha-reductase and a cell-based assay utilizing the human prostate cancer cell line LNCaP, which endogenously expresses the enzyme.

Signaling Pathway

The conversion of testosterone to DHT is a critical step in androgen signaling. This pathway is illustrated below.

References

Application Notes: Analytical Techniques for Detecting Turosteride Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turosteride is a potent inhibitor of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Its action makes it a subject of interest in clinical research for androgen-dependent conditions and a substance monitored in anti-doping programs. The detection of this compound and its metabolites in urine is crucial for pharmacokinetic studies, monitoring compliance, and ensuring fair athletic competition.

These application notes provide detailed protocols and methodologies for the detection and quantification of this compound metabolites in human urine using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Metabolism and Mechanism of Action

This compound exerts its effect by inhibiting 5α-reductase, thereby reducing DHT levels in target tissues like the prostate.[1] While specific metabolic pathways for this compound are not extensively detailed in public literature, the metabolism of other 5α-reductase inhibitors like finasteride and dutasteride is well-characterized.[2][3] Metabolism primarily occurs in the liver via cytochrome P450 enzymes, involving hydroxylation and carboxylation, followed by excretion in urine and feces.[3] Urinary metabolites are often found as glucuronide or sulfate conjugates.

Caption: Mechanism of action of this compound as a 5α-reductase inhibitor.

Analytical Techniques and Protocols

The primary methods for detecting steroid metabolites in urine are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity, selectivity, and ability to analyze conjugated metabolites with minimal sample preparation. GC-MS is a robust technique but typically requires derivatization to improve the volatility of the analytes.[4][5]

Experimental Protocol 1: Urine Sample Preparation

Proper sample collection and preparation are critical to ensure the accuracy and reproducibility of results.

1. Sample Collection and Storage:

-

Collection: Collect mid-stream urine samples in a sterile, disposable container.[6] First morning urine is often preferred due to its higher concentration.[6]

-

Storage: For best results, analyze fresh urine within a few hours.[7] If analysis is delayed, samples should be frozen at -20°C or below to minimize degradation of metabolites.[2]

2. Enzymatic Hydrolysis:

-

Objective: To cleave glucuronide and sulfate conjugates, releasing the free form of the metabolites for easier extraction and analysis. This step is crucial for comprehensive metabolite profiling.[8][9]

-

Procedure:

-

Pipette 2-3 mL of urine into a glass tube.

-

Add an appropriate internal standard.

-

Adjust the pH to ~5.2 using an acetate buffer.

-

Add β-glucuronidase enzyme (from E. coli or Helix pomatia).

-

Incubate the mixture at 55-60°C for 1-3 hours.

-

Cool the sample to room temperature before proceeding to extraction.

-

3. Extraction:

-

Objective: To isolate and concentrate the analytes from the complex urine matrix, removing interfering substances.

-

Method A: Solid-Phase Extraction (SPE) [8][10]

-

Condition a mixed-mode cation exchange (e.g., OASIS MCX) SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and polar interferences.

-

Elute the analytes with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

Method B: Liquid-Liquid Extraction (LLE) [11]

-

Add 4-5 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-pentane and diethyl ether) to the hydrolyzed urine.

-

Vortex vigorously for 10-15 minutes to facilitate extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness and reconstitute as in the SPE method.

-

Caption: General workflow for urine sample preparation.

Experimental Protocol 2: LC-MS/MS Analysis

This method is highly suited for the sensitive and specific quantification of this compound metabolites.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[8]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8][9][10]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. (e.g., 5% B to 95% B over 8 minutes).

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+), as nitrogen-containing steroid derivatives ionize well in this mode.[4][8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]

-

Ion Transitions: Specific MRM transitions for this compound and its expected metabolites (e.g., hydroxylated forms) would need to be determined by infusing pure standards.

-

Caption: Workflow for LC-MS/MS analysis using a triple quadrupole instrument.

Experimental Protocol 3: GC-MS Analysis

A classic and reliable method for steroid analysis, often used for confirmation.

-

Derivatization:

-

Objective: To increase the volatility and thermal stability of the steroid metabolites for gas-phase analysis.

-

Procedure: After extraction and evaporation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I and dithiothreitol).[5] Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Conditions:

-

Instrumentation: A Gas Chromatograph coupled to a single or triple quadrupole mass spectrometer.[12]

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C, ramping to 300°C.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for screening or tandem MS (SRM) for higher selectivity and sensitivity.[12]

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to detect 5α-reductase inhibitors and other anabolic steroids in urine. These values serve as a benchmark for method validation.

| Parameter | LC-MS/MS | GC-MS/MS | Reference |

| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | 1.0 - 5.0 ng/mL | [5][8][11] |

| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL | 2.5 - 10 ng/mL | [5][8] |

| Linearity Range | 0.5 - 500 ng/mL | 5 - 250 ng/mL | [5][9][11] |

| Recovery (%) | > 75% | > 85% | [8][9] |

| Precision (Intra-day, %RSD) | < 5.3% | < 5% | [9][11] |

| Precision (Inter-day, %RSD) | < 10% | < 8% | [8][9] |

Note: Method performance parameters are highly dependent on the specific analyte, matrix, and instrumentation used. The values presented are representative based on published methods for similar compounds.[5][8][9][11] Validation according to regulatory guidelines (e.g., WADA, ISO 17025) is mandatory for accredited laboratories.[8]

References

- 1. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anis.au.dk [anis.au.dk]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation for general urine testing [synappsehealth.com]

- 7. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of 5α-reductase inhibitors by UPLC-MS/MS: Application to the definition of the excretion profile of dutasteride in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hpst.cz [hpst.cz]

Troubleshooting & Optimization

troubleshooting Turosteride variability in experimental results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Turosteride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (FCE 26073) is a selective inhibitor of the 5α-reductase enzyme.[1][2] Its primary mechanism of action is to block the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4] this compound specifically targets the type II isoform of 5α-reductase, which is predominantly found in the prostate gland and hair follicles.[2][3] This targeted action leads to a reduction in intraprostatic DHT levels.[3][4]

Q2: What are the key differences between this compound and other 5α-reductase inhibitors like Finasteride and Dutasteride?

A2: this compound, similar to Finasteride, is a selective inhibitor of the type II isoform of 5α-reductase.[2][5] It has been shown to have about a 15-fold greater selectivity for the type II isoenzyme over the type I isoform.[2][3] In contrast, Dutasteride is a dual inhibitor, targeting both type I and type II 5α-reductase enzymes.[6] One peculiar characteristic of this compound observed in rat studies is that the reduction in prostatic DHT is not accompanied by a secondary increase in testosterone content within the prostate, a phenomenon that can be seen with other inhibitors like Finasteride.[4]

Q3: Why am I observing inconsistent levels of DHT suppression in my experiments?

A3: Inconsistent DHT suppression can arise from several factors. Dose-dependent effects are significant; for instance, in rats, oral daily doses of 3, 10, and 30 mg/kg resulted in intraprostatic DHT reductions of 61%, 74%, and 78%, respectively.[3][4] The experimental model and species can also contribute to variability. The inhibitory potency (IC50) of this compound varies across species, with reported values of 55 nM for human and 53 nM for rat prostatic 5α-reductase, but 2.2 µM for the dog enzyme.[1][3] Ensure consistent dosing, appropriate species selection, and validated measurement techniques for DHT.

Q4: My in vitro results with this compound are not translating to the expected in vivo outcomes. What could be the reason?

A4: Discrepancies between in vitro and in vivo results are common in drug research. For this compound, this could be related to its pharmacokinetic and pharmacodynamic properties, which are not extensively detailed in available literature but can be inferred from related compounds like Finasteride.[7][8] Factors such as oral absorption, distribution to target tissues, metabolism by the liver, and elimination can all influence the effective concentration of this compound at the site of action in a living organism.[7][8] Additionally, the complexity of the in vivo environment, including feedback mechanisms in the endocrine system, can lead to outcomes that are not predicted by simpler in vitro models.

Troubleshooting Guides

Issue 1: High Variability in Prostate Weight Reduction in Animal Models

-

Potential Cause 1: Inconsistent Dosing or Bioavailability.

-

Troubleshooting Step: Verify the formulation and administration route of this compound. For oral administration, consider the potential impact of food on absorption, as this can affect bioavailability.[8] Ensure accurate and consistent dosing across all animals.

-

-

Potential Cause 2: Animal Strain and Age.

-

Troubleshooting Step: Different strains of the same species can exhibit metabolic variations. The age of the animals can also influence hormonal baselines and drug response. Standardize the strain, age, and weight of the animals used in your studies.

-

-

Potential Cause 3: Duration of Treatment.

Issue 2: Unexpected Effects on Serum Testosterone Levels

-

Potential Cause 1: Compensatory Hormonal Feedback.

-

Troubleshooting Step: Inhibition of DHT production can sometimes lead to a slight increase in serum testosterone as the body attempts to compensate. While some studies on this compound reported no significant change in serum testosterone, this is a known effect of 5α-reductase inhibitors.[4][9] Monitor other hormones in the hypothalamic-pituitary-gonadal axis, such as luteinizing hormone (LH), to understand the full endocrine response.

-

-

Potential Cause 2: Off-Target Effects at High Concentrations.

-

Troubleshooting Step: Although this compound is highly selective for 5α-reductase type II, extremely high concentrations could potentially interact with other enzymes.[3] Ensure that the doses used are within the established effective range and perform dose-response studies to identify the optimal concentration.

-

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on 5α-Reductase

| Species | Enzyme Source | IC50 |

| Human | Prostatic 5α-reductase | 55 nM |

| Rat | Prostatic 5α-reductase | 53 nM |

| Dog | Prostatic 5α-reductase | 2.2 µM |

Table 2: In Vivo Efficacy of this compound in Rats

| Daily Oral Dose | Ventral Prostate Weight Reduction | Intraprostatic DHT Reduction |

| 3 mg/kg | 10% | 61% |

| 10 mg/kg | 33% | 74% |

| 30 mg/kg | 42% | 78% |

Data from a 20-day study in adult male rats.[4]

Table 3: Effect of this compound on Dunning R3327 Rat Prostatic Carcinoma Growth

| Treatment | Dosage | Tumor Growth Reduction |

| This compound | 50 mg/kg/day | Ineffective |

| This compound | 200 mg/kg/day | 45% |

| Flutamide | 25 mg/kg/day | 70% |

| Leuprolide | 300 µ g/rat (every 3 weeks) | 77% |

| Castration | N/A | 85% |

Data from a 9-week study.[9]

Experimental Protocols

Protocol 1: In Vitro 5α-Reductase Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing 5α-reductase inhibition.

-

Enzyme Preparation:

-

Assay Mixture:

-

Incubation and Extraction:

-

Analysis:

-

Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled DHT produced to determine the rate of enzyme activity.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 137099-09-3 | Benchchem [benchchem.com]

- 4. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Finasteride | Semantic Scholar [semanticscholar.org]

- 8. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Turosteride Resistance in Prostate Cancer Research

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming Turosteride resistance in prostate cancer cell lines. For the purpose of this guide, "this compound" is used as a representative second-generation androgen receptor (AR) antagonist, with resistance mechanisms and circumvention strategies based on well-documented research for drugs like Enzalutamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in prostate cancer cell lines?

A1: Resistance to this compound, a potent androgen receptor (AR) antagonist, can emerge through several molecular mechanisms. The most common mechanisms observed in vitro include:

-

AR Amplification and Overexpression: The cancer cells produce significantly more AR protein, which can render the standard concentration of this compound ineffective.

-

AR Splice Variants: The emergence of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain (LBD) where this compound acts, leading to ligand-independent AR signaling.

-

Upregulation of Bypass Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival and proliferation independently of AR signaling.

-

Increased Steroidogenesis: Cancer cells can develop the ability to synthesize their own androgens from cholesterol, thereby outcompeting this compound at the LBD.

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration.

Q2: How can I confirm that my prostate cancer cell line has developed resistance to this compound?

A2: Confirmation of resistance involves a multi-step process:

-

Dose-Response Curve Shift: The most direct method is to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant line versus the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.

-

Western Blot Analysis: Check for molecular markers of resistance. Increased expression of total AR, the presence of AR-V7, and elevated phosphorylation of Akt (p-Akt) are common indicators.

-

Gene Expression Analysis: Use qPCR or RNA-seq to measure the mRNA levels of AR, AR splice variants, and genes downstream of the AR, such as PSA (KLK3). In resistant cells, PSA expression may remain high despite this compound treatment.

Q3: What are some initial strategies to overcome this compound resistance in my cell line models?

A3: Initial approaches to circumvent resistance often involve combination therapies targeting the identified resistance mechanism:

-

For AR Overexpression: Consider using newer AR-degrading agents (PROTACs) or combination with drugs that inhibit AR transcription.

-

For AR-V7 Expression: Since AR-V7 lacks the LBD, this compound will be ineffective. A potential strategy is to use drugs that target the N-terminal domain of the AR or inhibitors of downstream effectors.

-

For Bypass Pathway Activation: If the PI3K/Akt pathway is activated, a combination of this compound with a PI3K inhibitor (e.g., Buparlisib) or an Akt inhibitor (e.g., Ipatasertib) can be effective.

-

For Intratumoral Androgen Synthesis: Combining this compound with an androgen synthesis inhibitor, such as Abiraterone Acetate, could be a viable strategy.

Troubleshooting Guides

Problem 1: I am trying to generate a this compound-resistant cell line, but the cells are dying or not adapting.

Possible Cause & Solution:

-

Initial Drug Concentration is Too High: Starting with a high dose of this compound can cause widespread cell death before resistance mechanisms can develop.

-

Solution: Begin with a low concentration of this compound (e.g., near the IC20) and gradually increase the dose in a stepwise manner over several months. This "dose escalation" method allows the small population of resistant cells to adapt and proliferate.

-

-

Cell Line Characteristics: Some prostate cancer cell lines (e.g., LNCaP) are highly sensitive to androgen deprivation and may not easily develop resistance.

-

Solution: Consider using a different cell line model, such as C4-2B or VCaP, which are known to more readily develop resistance to AR antagonists.

-

-

Inconsistent Culture Conditions: Fluctuations in media, serum, or CO2 levels can stress the cells and interfere with the selection process.

-

Solution: Maintain highly consistent cell culture conditions and carefully document every step. Ensure the this compound stock solution is stable and freshly diluted for each media change.

-

Problem 2: My resistant cell line shows no response to a combination therapy that was expected to work (e.g., this compound + PI3K inhibitor).

Possible Cause & Solution:

-

Multiple Resistance Mechanisms: The cells may have developed more than one resistance pathway. While you are inhibiting the PI3K pathway, another mechanism (e.g., AR-V7 expression) might be driving proliferation.

-

Solution: Perform a comprehensive molecular characterization of your resistant line. Use Western blot and qPCR to check for AR splice variants, AR amplification, and other potential bypass pathways. This may reveal that a triple combination or a different drug class is needed.

-

-